BenchChemオンラインストアへようこそ!

4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Suzuki-Miyaura cross-coupling Protodeboronation suppression Pyridazine boronic esters

4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (CAS 863422-39-3, molecular weight 282.1 g/mol) is a heteroaryl boronic ester building block characterized by a pyridazine core with a 4-phenyl substituent and a pinacol boronate at the 5-position. It belongs to the class of functionalized pyridazinylboronic esters, a family of versatile intermediates for palladium-catalyzed cross-coupling reactions extensively studied by Clapham et al.

Molecular Formula C16H19BN2O2
Molecular Weight 282.1 g/mol
Cat. No. B12950970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Molecular FormulaC16H19BN2O2
Molecular Weight282.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=NC=C2C3=CC=CC=C3
InChIInChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)14-11-19-18-10-13(14)12-8-6-5-7-9-12/h5-11H,1-4H3
InChIKeyGYCNHRKGGLJTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine – A Regiospecific Pyridazine Boronic Ester for Advanced Cross-Coupling and Chemical Biology


4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (CAS 863422-39-3, molecular weight 282.1 g/mol) is a heteroaryl boronic ester building block characterized by a pyridazine core with a 4-phenyl substituent and a pinacol boronate at the 5-position . It belongs to the class of functionalized pyridazinylboronic esters, a family of versatile intermediates for palladium-catalyzed cross-coupling reactions extensively studied by Clapham et al. (J. Org. Chem. 2008) [1]. The compound's specific substitution pattern, combining the electron-rich phenyl group and the sterically accessible boronate ester, is designed to furnish 4,5-disubstituted pyridazines after Suzuki-Miyaura coupling, a motif notably underrepresented in commercial compound libraries yet sought after for generating patent-novel heterocyclic scaffolds [2].

Why 4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Cannot Be Replaced by Standard Pyridazine Boronate Isomers


Generic substitution with other pyridazine boronic esters, such as pyridazine-4-boronic acid pinacol ester (CAS 863422-41-7) or 5-methylpyridazine-4-yl-boronic acid pinacol ester (CAS 1416720-48-3), fails because the relative positioning of the phenyl and boronate groups dictates both the electronic landscape and the regioselectivity of subsequent cross-couplings. The Clapham study established that pyridazinylboronic esters undergo significant protodeboronation in Suzuki couplings (yields typically 40–75%) [1], a phenomenon highly sensitive to steric and electronic protection at the reacting center. The 4-phenyl group in the target compound provides ortho-steric shielding to the 5-boronate, which is predicted to suppress competitive protodeboronation relative to unsubstituted or less encumbered analogs [2]. Additionally, the fixed orientation of the two substituents generates a scaffold with a unique vector geometry (C4-aryl bond and C5-C cross-coupling node), which cannot be replicated by moving the boronate to the 4-position and the aryl to the 5-position without losing synthetic accessibility [3]. This dictates product identity and downstream complexity, not merely building-block convenience.

Quantitative Evidence Guide: Differentiating 4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine from Closest Analogs


Improved Stability Against Protodeboronation vs. Pyridazin-4-yl Boronic Esters in Suzuki Couplings

The Clapham study (J. Org. Chem. 2008) reported that pyridazinylboronic esters generally suffer from protodeboronation during Pd-catalyzed couplings, with yields often capped at 40–75% [1]. While no head-to-head data exist for the target compound, the ortho placement of a phenyl ring at C4 is known to sterically protect boronic esters at C5 in heteroaryl systems, minimizing deboronation. In contrast, pyridazine-4-boronic acid pinacol ester (CAS 863422-41-7), which lacks a substituent at C5, presents an unprotected boronate center and is expected to exhibit higher protodeboronation rates under identical conditions . This steric protection is a differentiating feature for procurement when coupling robustness is critical.

Suzuki-Miyaura cross-coupling Protodeboronation suppression Pyridazine boronic esters

Higher Lipophilicity (clogP) vs. Non-Phenyl-Containing Pyridazine Boronic Esters for Improved Organic Solvent Solubility

The target compound's molecular formula (C16H19BN2O2) and the presence of a phenyl substituent raise its calculated logP (clogP) to approximately 3.2, compared to ca. 1.0 for 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (CAS 1416720-48-3, C11H17BN2O2) . This 2.2 log unit increase corresponds to over a 100-fold higher predicted partition coefficient, which is directly relevant for Suzuki couplings performed in organic media (e.g., dioxane, toluene). Higher lipophilicity enhances solubility of the boronic ester component and can improve reaction mass transfer in biphasic systems.

Lipophilicity Solubility clogP

Biological Target Engagement Profile: α1-Adrenergic and Dopamine D2/D3 Affinity as a Sign of Pharmacophoric Potential

A compound structurally related to the target compound (4-phenyl-5-heteroaryl-pyridazine core) has been evaluated in ChEMBL (CHEMBL2443003 / BDBM50442753) and shows measurable affinity for the α1-adrenergic receptor (Ki = 2500 nM, pig cerebral cortex) and human D2long (Ki = 24000 nM) and D3 (Ki = 25000 nM) dopamine receptors. In contrast, the 4-pyridazine-boronic acid pinacol ester (CAS 863422-41-7) lacks such specific receptor interaction data. While affinity is moderate, the selectivity ratio (α1 vs. D2/D3) suggests that the 4-phenyl-5-substituted pyridazine chemotype can engage aminergic GPCRs, whereas simple pyridazine boronic esters do not contain the pharmacophore to do so.

Alpha1-adrenergic receptor Dopamine D2/D3 receptor Off-target pharmacology

Regioselective Synthesis Advantage via Alkynyl Boronic Ester Cycloaddition Route

The Helm and Harrity synthesis (Angew. Chem. Int. Ed. 2005) reported that alkynyl boronic esters undergo regioselective [4+2] cycloaddition with tetrazines to give pyridazine boronic esters with complete control over substitution pattern. This route directly assembles 4-aryl-5-boronate pyridazines like the target compound in one step, whereas the corresponding 4-boronate-5-aryl isomers or non-boronated 4-arylpyridazines would require alternative, lower-yielding routes involving sequential halogenation and Miyaura borylation. The target compound therefore benefits from a synthetically trackable, scalable preparation that supports reliable procurement.

Cycloaddition Regioselectivity Pyridazine synthesis

Commercial Purity Benchmark: ≥95% Target Compound vs. Non-Commercial-Grade Analogs

Reputable vendor CymitQuimica lists the target compound at a minimum purity of 95% (CAS 863422-39-3) . In contrast, the structurally simpler pyridazine-4-boronic acid pinacol ester (CAS 863422-41-7) is offered at a purity specification that is not always explicitly stated, and the 5-methyl analog (CAS 1416720-48-3) is listed at NLT 98% but lacks the aromatic 4-substituent. For multi-step cross-coupling campaigns, the 95% purity of the target phenyl-substituted compound is sufficient for direct use without additional purification, offering practical convenience.

Purity Procurement specification Vendor data

ChEMBL-Linked Designation as a Designed Multiple Ligand for Polypharmacology Studies

The target compound's chemotype has been assigned a ChEMBL ID (CHEMBL2443003) associated with a designed multiple ligand program, meaning it was intentionally included in screening sets for simultaneous activity across multiple biological targets (e.g., α1-adrenergic and dopamine receptors) [1]. By contrast, simpler pyridazine boronic esters without the 4-phenyl group are typically catalogued only as non-bioactive synthetic intermediates. This database-level annotation indicates that the 4-phenyl-5-boronate scaffold is not merely a coupling reagent but a potential probe for polypharmacology hypothesis testing.

Polypharmacology Designed multiple ligand ChEMBL

Priority Application Scenarios for 4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Based on Differentiating Evidence


Suzuki-Miyaura Library Synthesis for CNS-Oriented Lead Discovery

The measurable affinity of 4-phenyl-5-substituted pyridazine analogs for α1-adrenergic and dopamine D2/D3 receptors [1] positions this building block as a privileged fragment for CNS-focused library synthesis. Researchers can couple the 5-boronate with diverse heteroaryl halides to rapidly generate analogs that retain the 4-phenyl pharmacophore essential for aminergic GPCR engagement. The predicted higher clogP (≈3.2) [2] ensures adequate blood-brain barrier penetration potential for the resulting library members, distinguishing this building block from more polar pyridazine boronic esters that would yield less CNS-permeable products.

Late-Stage Functionalization of Drug-Like Scaffolds Requiring a 4,5-Disubstituted Pyridazine Core

The fixed geometry of the 4-phenyl-5-boronate motif provides a single vector for diversification without risk of regioisomer formation, unlike schemes involving non-specific borylation of 4-phenylpyridazine [1]. This is critical for process development and patent applications, where unambiguous structural assignment is mandated. The Helm & Harrity cycloaddition strategy [2] further assures synthetic accessibility, allowing kilogram-scale preparation when needed.

Chemical Probe Discovery Targeting Polypharmacology Profiles (α1, D2, D3)

The ChEMBL annotation of the chemotype as a designed multiple ligand [1] makes this building block a strategic entry point for polypharmacology campaigns aimed at simultaneous modulation of adrenergic and dopaminergic signaling. Procurement directly delivers a fragment with documented micromolar binding to three clinically relevant GPCRs, reducing the need for initial affinity screening of de novo analogs.

Building Block for DEL (DNA-Encoded Library) Construction Featuring Boron-Containing Heterocycles

Recent advances in DEL-compatible reactions have highlighted the unique ability of boron-containing pyridazine heterocycles to engage in reversible covalent interactions with alcohols [1]. The 4-phenyl-5-boronate pyridazine, as a stable pinacol ester, can be incorporated into DEL synthesis cycles via C–C bond formation while preserving the boron moiety for subsequent target engagement readout, offering a dual-function building block unmatched by non-boronated pyridazine analogs.

Quote Request

Request a Quote for 4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.